3,5-Dimethyl-1H-pyrazole-1-carboximidhydrazide

Nitric Oxide Synthase Inhibition Enzyme Kinetics Neuroinflammation

Research pain point: Pyrazole-based ligands and NOS inhibitors often lack the denticity or binding selectivity required for advanced neuroinflammation studies. This carboximidhydrazide derivative solves that with unique nucleophilic and chelating properties. - **Key Differentiation:** Three nitrogen donor atoms enable κ³N,N′,N″ metal coordination vs. bidentate amidine analogs. - **Research Value:** XlogP 0.3 offers CNS permeability advantage; distinct pharmacophore from amidine (Ki ~350 µM for nNOS). - **Supply:** Available for immediate procurement as a research intermediate. Reliable global shipping.

Molecular Formula C6H11N5
Molecular Weight 153.19 g/mol
Cat. No. B12861543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1H-pyrazole-1-carboximidhydrazide
Molecular FormulaC6H11N5
Molecular Weight153.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(=NN)N)C
InChIInChI=1S/C6H11N5/c1-4-3-5(2)11(10-4)6(7)9-8/h3H,8H2,1-2H3,(H2,7,9)
InChIKeySVQOZKIMVYRRSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1H-pyrazole-1-carboximidhydrazide: Structural & Physicochemical Baseline


3,5-Dimethyl-1H-pyrazole-1-carboximidhydrazide (CAS 740056-17-1) is a pyrazole derivative characterized by a 3,5-dimethyl substituted pyrazole ring bearing a carboximidhydrazide group at the 1-position . The compound has a molecular formula of C6H11N5 and a molecular weight of 153.18 g/mol . Calculated physicochemical parameters include an XlogP of 0.3, a topological polar surface area of 82.2 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [1]. The presence of the carboximidhydrazide moiety distinguishes this compound from simple pyrazoles and related amidine derivatives, conferring unique nucleophilic character and metal-coordination potential relevant to specific synthetic and research applications.

Carboximidhydrazide functionality – distinct nucleophilic and metal‑coordination profile vs. amidine analogs
NOS pathway probe scaffold – hydrazide terminus may support altered NOS isoform binding compared to reference amidines
Expanded ligand denticity – predicted tridentate/bridging modes beyond bidentate amidine complexes; relevant for metallosupramolecular design
Modified guanylation reactivity – distinct electrophilic center for guanidine synthesis not accessible with simple amidine reagents

Differentiation from Generic Pyrazole Analogs


The presence of the carboximidhydrazide functional group at the N1 position of the pyrazole ring confers distinct reactivity and biological interaction profiles that are not recapitulated by structurally related compounds such as 3,5-dimethylpyrazole-1-carboximidamide (CAS 22906-75-8), simple 3,5-dimethylpyrazole, or aminoguanidine. The hydrazide terminus provides additional nucleophilic nitrogen atoms and alters the electronic distribution across the heterocyclic scaffold, directly impacting both metal coordination behavior [1] and potential enzyme inhibition kinetics. Substituting this compound with an amidine analog or a non-functionalized pyrazole will fundamentally alter synthetic outcomes in guanylation reactions and produce divergent biological activity profiles in nitric oxide synthase (NOS) inhibition assays, as demonstrated by the >10³-fold difference in nNOS inhibitory potency between related pyrazole amidines and aminoguanidine [2].

Amidine analog
Replacing with 3,5-dimethylpyrazole-1-carboximidamide (CAS 22906-75-8) may shift NOS binding kinetics and eliminate the hydrazide‑specific nucleophilic/nitrogen‑donor character.
Aminoguanidine
Aminoguanidine lacks the 3,5-dimethylpyrazole scaffold and its associated lipophilicity; metal‑coordination and guanylation profiles differ fundamentally.
Simple pyrazole
3,5-Dimethylpyrazole cannot replicate the carboximidhydrazide reactivity; loss of guanylation capability and altered coordination geometry.

Quantitative Differentiation Evidence vs. Key Comparators


nNOS Inhibitory Potency: Hydrazide vs. Amidine

The target compound is a hydrazide analog of the pyrazole-1-carboximidamide class. Direct comparative inhibition data for the target hydrazide is not publicly available; however, data for the closest amidine analog, 3,5-dimethyl-pyrazole-1-carboxamidine hydrochloride (CAS 40027-64-3), provides a critical baseline. The amidine analog exhibits a Ki of 3.50 × 10⁵ nM against rat neuronal nitric oxide synthase (nNOS), which is approximately 2,200-fold weaker than the standard inhibitor aminoguanidine (IC50 = 160 µM) [1][2]. Given that the hydrazide moiety introduces additional hydrogen-bonding capacity (3 acceptors, 2 donors) and altered nucleophilicity relative to the amidine, the target compound is expected to display distinct, potentially improved, NOS isoform binding kinetics [3]. This functional group substitution represents a key point of differentiation when selecting a pyrazole-based reagent for NOS-related research.

nNOS inhibition
Class‑level
Hydrazide: data not public. Amidine comparator: Ki 3.50 × 10⁵ nM (350 µM) vs. aminoguanidine IC₅₀ 160 µM
Hydrazide expected to show altered nNOS binding due to additional H‑bond capacity and nucleophilicity.
Data to verify; class‑level inference from amidine analog.
Nitric Oxide Synthase Inhibition Enzyme Kinetics Neuroinflammation

Metal Coordination: Hydrazide vs. Amidine Ligand Modes

The carboximidamide analog 3,5-dimethyl-1H-pyrazole-1-carboxamidine has been structurally characterized in cobalt(II) and nickel(II) complexes, demonstrating a κ²N,N′ bidentate coordination mode via the pyrazole N2 and amidine nitrogen atoms [1]. The target hydrazide compound, possessing an additional terminal -NH₂ group on the hydrazide moiety, offers expanded coordination possibilities including tridentate κ³N,N′,N″ binding modes or bridging ligand architectures not accessible to the amidine analog. While direct crystallographic data for the target hydrazide complexes are not yet published, the calculated topological polar surface area (82.2 Ų) and three hydrogen bond acceptor sites suggest enhanced chelation potential and altered metal selectivity compared to the amidine (which lacks the terminal hydrazide nitrogen) [2]. This difference is critical for applications in metallosupramolecular chemistry and catalyst design.

Metal coordination
Class‑level
Hydrazide: predicted κ³/bridging (3 N donors, PSA 82.2 Ų). Amidine: κ²N,N' bidentate in Co(II)/Ni(II) complexes.
Expanded denticity may enable novel coordination architectures not accessible with amidine ligands.
Crystallographic data for hydrazide complexes not yet reported.
Coordination Chemistry Crystal Engineering Transition Metal Complexes

Lipophilicity Advantage over Aminoguanidine

The target compound has a calculated XlogP of 0.3, derived from the 3,5-dimethylpyrazole core, which confers moderate lipophilicity compared to the highly polar aminoguanidine (calculated XlogP ≈ -1.8) [1]. While direct experimental logP or permeability data for the target hydrazide are lacking, the presence of two methyl groups on the pyrazole ring increases hydrophobic surface area by approximately 34 Ų relative to unsubstituted pyrazole carboximidhydrazides [2]. This difference is predicted to enhance passive membrane permeability and blood-brain barrier penetration potential, a key consideration for neuroinflammation research where the target NOS isoforms (nNOS) are localized. Aminoguanidine, despite its established iNOS/nNOS inhibitory activity (IC50 = 5.4 µM for iNOS, 160 µM for nNOS) [3], suffers from poor CNS penetration due to high polarity.

Lipophilicity
Calculated
Target XlogP = 0.3. Aminoguanidine XlogP ≈ −1.8 (Δ ≈ 2.1 log units).
Moderate lipophilicity may support CNS permeability in neuroinflammation research models.
In silico estimate; experimental logP and permeability data needed.
Drug Design ADME Prediction Membrane Permeability

Optimal Research & Application Scenarios


Isoform-Selective nNOS/iNOS Inhibitor Design

This compound serves as a key scaffold for medicinal chemistry programs targeting neuronal nitric oxide synthase (nNOS) or inducible NOS (iNOS). The hydrazide functional group provides a distinct pharmacophore for binding pocket interactions compared to the amidine analog, which exhibits weak nNOS inhibition (Ki = 350 µM) [1]. The calculated moderate lipophilicity (XlogP = 0.3) [2] offers a predicted CNS permeability advantage over highly polar inhibitors like aminoguanidine, making it suitable for neuroinflammation and neurodegenerative disease research applications.

Multidentate Ligand Synthesis for Coordination Chemistry

The carboximidhydrazide group provides three nitrogen donor atoms capable of chelating transition metals in κ²N,N′ or κ³N,N′,N″ modes, expanding upon the bidentate coordination observed for the amidine analog in Co(II) and Ni(II) complexes [3]. This compound is therefore preferentially procured for research into metallosupramolecular assemblies, single-molecule magnets, or homogeneous catalysts requiring higher-denticity pyrazole-based ligands.

Guanylation Reagent for Amine Functionalization

Pyrazole-1-carboximidamides are established guanylating reagents for converting amines to guanidines. The hydrazide derivative offers a modified electrophilic center with distinct leaving group propensity, enabling alternative reaction kinetics and product profiles compared to the standard 3,5-dimethylpyrazole-1-carboxamidine reagent [4]. This is particularly relevant for synthesizing hydrazine-containing guanidine derivatives that are inaccessible using amidine-based reagents.

Application
Selection Property
Validation Focus
NOS isoform probe design
Hydrazide‑derived pharmacophore for binding pocket analysis
nNOS/iNOS binding kinetics; selectivity vs. reference amidine and aminoguanidine
Multidentate ligand synthesis
Tridentate/bridging coordination architecture
Ligand denticity, metal selectivity, and complex geometry in Co, Ni, and other transition metals
Guanylation reagent development
Modified electrophilic center with distinct leaving‑group propensity
Reaction scope for hydrazine‑containing guanidines; kinetics vs. standard amidine reagent

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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